Trimethyl(methyldiphenylphosphine)gold
Description
IUPAC Name and Structural Formula
The systematic IUPAC name for this compound is trimethyl(methyldiphenylphosphine-κP)gold , reflecting its coordination structure. The gold atom is centrally bonded to three methyl groups ($$ \text{CH}3 $$) and one methyldiphenylphosphine ligand ($$ \text{CH}3(\text{C}6\text{H}5)_2\text{P} $$) via the phosphorus atom. The structural formula is represented as:
$$
\text{Au}(\text{CH}3)3[\text{P}(\text{C}6\text{H}5)2(\text{CH}3)]
$$
This formulation highlights the $$ sp^4 $$-hybridized gold center in a distorted tetrahedral geometry, as confirmed by X-ray crystallography. The methyldiphenylphosphine ligand contributes steric bulk, which stabilizes the complex against ligand dissociation.
CAS Registry Number and Molecular Weight
The compound is uniquely identified by its CAS Registry Number 52170-97-5 , a universal identifier for chemical substances. Its molecular weight, calculated as 442.29 g/mol, aligns with the empirical formula $$ \text{C}{16}\text{H}{22}\text{AuP} $$ and has been experimentally verified using mass spectrometry.
| Property | Value |
|---|---|
| CAS Registry Number | 52170-97-5 |
| Molecular Formula | $$ \text{C}{16}\text{H}{22}\text{AuP} $$ |
| Molecular Weight | 442.29 g/mol |
Alternative Designations in Organometallic Literature
In organometallic chemistry, this compound is alternatively referred to as:
- Methyl(triphenylphosphine)gold(I) trimethyl , emphasizing the oxidation state of gold.
- Au(Me)$$3$$(PMePh$$2$$) , using shorthand notation for methyl ($$ \text{Me} $$) and methyldiphenylphosphine ($$ \text{PMePh}_2 $$) groups.
- Gold(I) trimethyl-methyldiphenylphosphine complex , highlighting the ligand’s role in stabilizing the gold center.
The ligand $$ \text{PMePh}_2 $$ is synthesized via the reaction of chlorodiphenylphosphine with methyl Grignard reagents, a method that ensures high purity for coordination chemistry applications.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H22AuP |
|---|---|
Molecular Weight |
442.29 g/mol |
IUPAC Name |
carbanide;gold(3+);methyl(diphenyl)phosphane |
InChI |
InChI=1S/C13H13P.3CH3.Au/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;;;/h2-11H,1H3;3*1H3;/q;3*-1;+3 |
InChI Key |
CAWWATNUPMLPDK-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].CP(C1=CC=CC=C1)C2=CC=CC=C2.[Au+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(methyldiphenylphosphine)gold typically involves the reaction of gold precursors with phosphine ligands. One common method is the reaction of gold(I) chloride (AuCl) with trimethylphosphine and methyldiphenylphosphine in an inert atmosphere. The reaction is usually carried out in a solvent such as dichloromethane or toluene at room temperature. The resulting product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(methyldiphenylphosphine)gold undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced back to gold(0) or gold(I) states.
Substitution: The phosphine ligands can be substituted with other ligands, such as halides or other phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens (e.g., chlorine, bromine) and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions often involve the use of excess ligand and mild heating.
Major Products Formed
Oxidation: Gold(III) complexes with various ligands.
Reduction: Gold(0) nanoparticles or gold(I) complexes.
Substitution: New gold-phosphine complexes with different ligands.
Scientific Research Applications
Trimethyl(methyldiphenylphosphine)gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a therapeutic agent for diseases such as rheumatoid arthritis and certain cancers.
Mechanism of Action
The mechanism of action of trimethyl(methyldiphenylphosphine)gold involves its interaction with biological molecules and catalytic sites. The gold atom can coordinate with various functional groups, altering the electronic properties of the target molecules. This coordination can inhibit enzyme activity, disrupt cellular processes, or enhance catalytic activity in chemical reactions. The phosphine ligands play a crucial role in stabilizing the gold center and facilitating these interactions .
Comparison with Similar Compounds
Ligand Steric and Electronic Effects
Phosphine ligands vary in steric bulk and electron-donating strength, directly impacting gold(I) complex stability and reactivity:
Table 1: Phosphine Ligand Properties in Gold(I) Complexes
- Triphenylphosphine (Ph₃P) : Provides high steric protection and strong electron donation, stabilizing gold(I) complexes in catalytic and biological applications. The complex (Ph₃P)Au(S₂CNMe₂) exhibits linear geometry (Au-P bond: ~2.28 Å) and has been characterized via Raman spectroscopy and X-ray diffraction .
- Triethylphosphine (PEt₃) : Lower steric bulk allows for higher reactivity in cross-coupling reactions. For example, [Au(PEt₃)Cl] reacts efficiently with thiosemicarbazones to form bioactive complexes .
- Trimethylphosphine (PMe₃) : Minimal steric hindrance facilitates rapid ligand substitution. Trimethylphosphinegold chloride (m.p. 228–229°C) is synthesized via reduction of auric chloride with thiodiglycol, followed by PMe₃ addition .
- tert-Butyldiphenylphosphine (t-BuPh₂P) : Bulky substituents enhance stability in cross-coupling reactions. Comparative studies show t-BuPh₂P gold(I) derivatives outperform less bulky analogs in catalytic efficiency .
Structural and Spectroscopic Features
Gold(I) phosphine complexes exhibit distinct structural parameters depending on the ligand:
Table 2: Structural Parameters of Selected Gold(I) Complexes
Biological Activity
Trimethyl(methyldiphenylphosphine)gold, a gold(I) phosphine complex, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antiparasitic treatments. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Overview of Gold(I) Phosphine Complexes
Gold(I) complexes, including those with phosphine ligands, have been studied for their unique properties and biological activities. These complexes often exhibit antiproliferative effects against cancer cells and have shown promise in treating infections caused by protozoa such as Trichomonas vaginalis.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Thioredoxin Reductase (TrxR) : Many gold(I) complexes inhibit TrxR, an enzyme critical for maintaining redox balance in cells. This inhibition leads to increased oxidative stress and apoptosis in cancer cells .
- Induction of Apoptosis : Studies have shown that gold(I) phosphine complexes can trigger apoptosis through mitochondrial pathways. This is particularly relevant in cancer treatment where cell death is desired .
- Antiparasitic Activity : Research indicates that certain gold(I) complexes exhibit significant activity against T. vaginalis, with improved selectivity over human cells compared to traditional treatments .
Efficacy Against Cancer
Recent studies have demonstrated the efficacy of this compound in various cancer cell lines. The compound has been shown to induce cell cycle arrest and apoptosis:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| K562 | 0.10 | TrxR inhibition, apoptosis induction |
| H460 | 0.50 | Mitochondrial targeting |
| OVCAR8 | 2.53 | Redox homeostasis disruption |
These results indicate that this compound has potent anticancer properties, making it a candidate for further development in oncological therapies .
Antiparasitic Activity
This compound has also been evaluated for its antiparasitic properties. A study assessing its activity against T. vaginalis demonstrated:
- High Selectivity Index : The compound exhibited a selectivity index significantly higher than existing treatments, suggesting lower toxicity to human cells while effectively targeting the parasite .
- In Vivo Efficacy : In murine models infected with T. foetus, treatment with gold(I) complexes resulted in a marked reduction in infectious load, indicating strong potential for clinical application .
Case Studies
Several case studies highlight the therapeutic potential of gold(I) phosphine complexes:
- Cancer Treatment : A study involving various gold(I)-phosphine complexes showed that modifications to the phosphine ligand could enhance anticancer activity while reducing cytotoxicity to healthy cells .
- Antiparasitic Applications : In trials with T. vaginalis, compounds similar to this compound were able to eradicate infections effectively in vivo, demonstrating their potential as alternative treatments for resistant strains .
Q & A
Q. What are the established synthetic routes for Trimethyl(methyldiphenylphosphine)gold(I), and what experimental conditions are critical for reproducibility?
Methodological Answer: this compound(I) complexes are typically synthesized via ligand-exchange reactions or direct coordination of methyldiphenylphosphine (PPh2Me) to gold precursors. For example, analogous gold(I) chloride complexes are prepared by reacting HAuCl4 with triphenylphosphine (PPh3) in ethanol under nitrogen, yielding [(PPh3)AuCl] . Key conditions include:
- Inert atmosphere (N2/Ar) to prevent oxidation of phosphine ligands.
- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) for ligand solubility.
- Stoichiometric control to avoid ligand overcrowding, which can distort coordination geometry .
Reproducibility hinges on rigorous exclusion of moisture and oxygen, as Au(I) complexes are sensitive to hydrolysis.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound(I) complexes?
Methodological Answer:
- X-ray crystallography is definitive for determining coordination geometry. For example, linear vs. tetrahedral geometries in Au(I) complexes are distinguished via bond angles (e.g., Au-P-S angles near 180° for linear coordination) .
- 31P NMR spectroscopy identifies ligand environments. Chemical shifts for PPh2Me ligands typically range between δ 8–10 ppm, with deshielding observed in sterically hindered derivatives .
- IR spectroscopy confirms ligand identity via P-C and Au-P stretching modes (e.g., ν(Au-P) ~200–250 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic properties of methyldiphenylphosphine ligands influence the coordination geometry of Au(I) complexes?
Methodological Answer:
- Steric effects : Bulky substituents (e.g., 2,4,6-trimethyl groups) enforce monodentate ligand binding, favoring linear Au(I) geometry. Smaller ligands (e.g., o-methyl) allow bidentate coordination, leading to tetrahedral geometries .
- Electronic effects : Electron-withdrawing groups on phosphine ligands reduce Au→P π-backbonding, shortening Au-P bond lengths (e.g., from 2.28 Å in PPh3 to 2.23 Å in PPh2Me) .
- Experimental validation : Compare X-ray structures of derivatives (e.g., [Au(PPh2Me)Cl] vs. [Au(PPh3)Cl]) to correlate ligand bulk with coordination number .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., 31P NMR shifts) across structurally similar Au(I) complexes?
Methodological Answer:
- Control experiments : Synthesize and analyze reference compounds (e.g., [(PPh3)AuCl]) under identical conditions to isolate ligand-specific effects .
- Solid-state vs. solution-state NMR : Discrepancies may arise from dynamic processes in solution. For example, fluxional behavior in tetrahedral complexes can average NMR signals, masking true coordination states .
- Computational modeling : Density Functional Theory (DFT) calculations predict 31P chemical shifts, aiding assignment of ambiguous signals .
Q. What experimental strategies elucidate the dynamic behavior of this compound(I) in catalytic or polymerization reactions?
Methodological Answer:
- Variable-temperature NMR : Monitor ligand exchange rates or π-complex formation (e.g., Au-methoxypropene intermediates) to identify transition states .
- Kinetic studies : Use stopped-flow techniques to measure reaction rates of Au(I)-mediated cross-coupling reactions, correlating ligand steric bulk with catalytic turnover .
- Single-crystal-to-single-crystal transformations : Track structural changes during reactions via in situ X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
